4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15Br2NO and a molecular weight of 337.05 g/mol . This compound is characterized by the presence of a dibromophenyl group attached to a butanol backbone through an amino linkage. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3,4-dibromobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dibromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ambroxol hydrochloride: A secretolytic agent used in the treatment of respiratory diseases.
Other dibromophenyl derivatives: Compounds with similar structural features but different functional groups or side chains.
Uniqueness
4-{[(3,4-Dibromophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of a dibromophenyl group and a butanol backbone. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15Br2NO |
---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
4-[(3,4-dibromophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15Br2NO/c1-8(15)4-5-14-7-9-2-3-10(12)11(13)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
ZRZIGJFAQKUYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=C(C=C1)Br)Br)O |
Origin of Product |
United States |
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